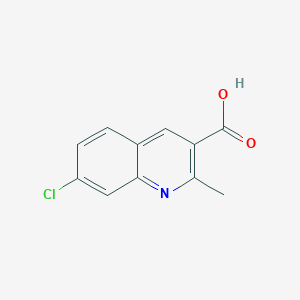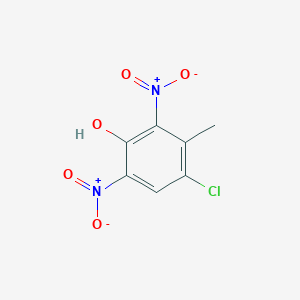
4-Chloro-3-methyl-2,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methyl-2,6-dinitrophenol (also known as DNP) is a chemical compound that has been used in various scientific research applications. It is a yellow, crystalline solid that is soluble in water and organic solvents. DNP has been studied for its potential use in weight loss, as well as its effects on metabolism and energy production in cells.
Mechanism Of Action
DNP works by uncoupling oxidative phosphorylation, which is the process by which cells produce energy from food. This means that DNP disrupts the normal process by which cells produce energy, leading to increased energy expenditure and weight loss.
Biochemical And Physiological Effects
DNP has been shown to increase metabolic rate and energy expenditure in both humans and animals. It has also been shown to decrease body weight and fat mass in obese individuals. However, DNP can also have negative effects on the body, including hyperthermia, tachycardia, and even death in extreme cases.
Advantages And Limitations For Lab Experiments
DNP has been used in various laboratory experiments to study its effects on metabolism and energy production in cells. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying the mechanisms of energy production in cells. However, its potential toxicity and negative effects on the body limit its use in certain experiments.
Future Directions
There are several potential future directions for research on DNP. One area of interest is the development of safer and more effective weight loss treatments based on the mechanisms of action of DNP. Another area of interest is the study of DNP's effects on mitochondrial function and its potential use in treating mitochondrial disorders. Finally, further research is needed to better understand the mechanisms of action and potential side effects of DNP, in order to develop safer and more effective treatments based on this compound.
Synthesis Methods
DNP can be synthesized through various methods, including the nitration of 4-chloro-3-methylphenol with a mixture of nitric and sulfuric acids. Other methods involve the reaction of 4-chloro-3-methylphenol with dinitrogen pentoxide or the oxidation of 4-chloro-3-methylphenol with potassium permanganate.
Scientific Research Applications
DNP has been used in scientific research to study its effects on metabolism and energy production in cells. It has also been studied for its potential use in weight loss and as a treatment for metabolic disorders such as obesity and diabetes.
properties
CAS RN |
159968-57-7 |
|---|---|
Product Name |
4-Chloro-3-methyl-2,6-dinitrophenol |
Molecular Formula |
C7H5ClN2O5 |
Molecular Weight |
232.58 g/mol |
IUPAC Name |
4-chloro-3-methyl-2,6-dinitrophenol |
InChI |
InChI=1S/C7H5ClN2O5/c1-3-4(8)2-5(9(12)13)7(11)6(3)10(14)15/h2,11H,1H3 |
InChI Key |
AFCDPZSIDUTRIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl |
synonyms |
4-Chloro-3-methyl-2,6-dinitrophenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



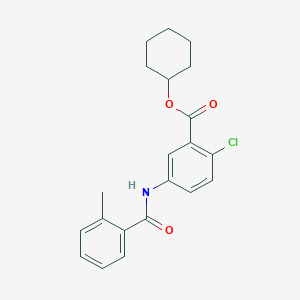
![Hepta[5][5]circulene](/img/structure/B71050.png)

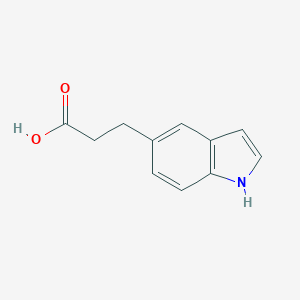
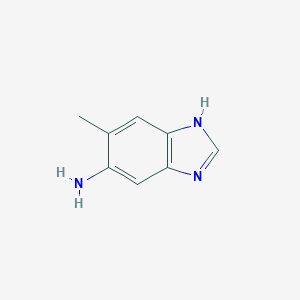
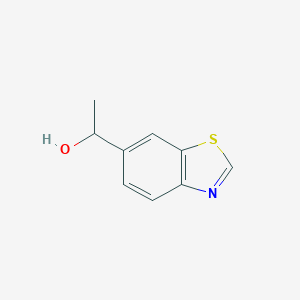
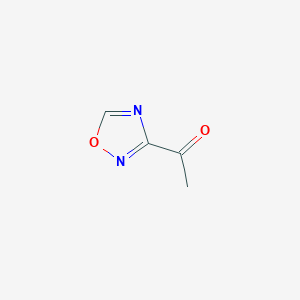
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
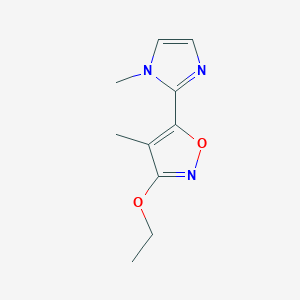
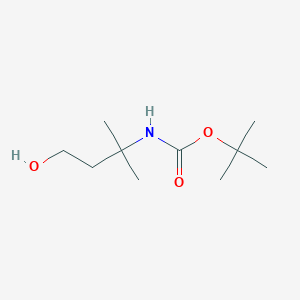
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
